Salicylamide's well-understood metabolism makes it a valuable tool for studying how the body absorbs, processes, and eliminates drugs. Researchers use it to investigate various aspects of drug disposition, including absorption, distribution, metabolism, and excretion ].
While not commonly used as an antiviral medication itself, salicylamide derivatives have shown promise in combating various viruses. Studies suggest that these derivatives can inhibit the replication of a broad spectrum of viruses, including flavivirus, influenza A virus, and coronavirus ].
Researchers are actively exploring the potential of salicylamide and its derivatives in developing new treatments for various diseases. This includes investigating their potential for conditions like Alzheimer's disease, where studies have shown promising results for specific salicylamide derivatives ].
Salicylamide is an organic compound with the chemical formula . It is also known by various synonyms, including 2-hydroxybenzamide and 2-carbamoylphenol. Salicylamide features a hydroxyl group and an amide functional group attached to a benzene ring, which contributes to its unique properties and biological activities. It is a white crystalline solid that is soluble in water and organic solvents, making it versatile for various applications in pharmaceuticals and organic synthesis .
The exact mechanism of action of salicylamide is not fully understood, but it is believed to be similar to that of aspirin. Salicylamide may inhibit the enzyme cyclooxygenase (COX), which plays a role in the production of prostaglandins, inflammatory mediators that contribute to pain and fever []. However, further research is needed to fully elucidate its specific mechanism compared to aspirin and other pain relievers.
Salicylamide exhibits notable biological activities, primarily as an analgesic and anti-inflammatory agent. It is structurally similar to salicylic acid, which is known for its pain-relieving properties. Salicylamide has been studied for its potential effects on:
Salicylamide can be synthesized through various methods:
Salicylamide has several applications across different fields:
Salicylamide has been studied for its interactions with various drugs, particularly concerning its effects on drug metabolism and excretion. For example:
Salicylamide shares structural similarities with several other compounds, which include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Aspirin | C9H8O4 | Acetylated derivative of salicylic acid; stronger anti-inflammatory properties. |
Acetaminophen | C8H9NO2 | Analgesic with less anti-inflammatory activity compared to salicylamide. |
5-Aminosalicylic Acid | C7H8N2O3 | Used primarily in inflammatory bowel disease treatment; contains an amino group. |
Salicylic Acid | C7H6O3 | Parent compound; exhibits strong anti-inflammatory action but lacks amide functionality. |
Uniqueness of Salicylamide:
Salicylamide is unique due to its balanced analgesic properties combined with mild anti-inflammatory effects, making it distinct from both stronger NSAIDs like aspirin and alternative analgesics like acetaminophen. Its dual functionality allows it to be a versatile compound in therapeutic formulations.
The historical development of salicylamide is intrinsically linked to the broader discovery and utilization of salicylic acid derivatives that revolutionized modern medicine. The foundation for salicylamide development emerged from the pioneering work on salicylic acid compounds, which began with Edward Stone's 1763 clinical reports on willow bark remedies for fever and pain treatment. The pharmacologically active principles were subsequently isolated from natural sources by Italian, German, and French scientists between 1826 and 1829, establishing the scientific groundwork for synthetic derivative development.
The synthetic breakthrough came when Hermann Kolbe achieved the first fully synthetic salicylate production from sodium phenolate and carbon dioxide in 1859, a procedure later improved by Schmitt and known as the Kolbe-Schmitt reaction. This technological advancement enabled large-scale production independent of natural sources, dramatically reducing costs and opening possibilities for derivative synthesis. Friedrich von Heyden's industrial-scale implementation of this process marked the transition from laboratory curiosity to commercial pharmaceutical production, establishing the foundation for subsequent salicylamide development.
Salicylamide itself emerged as a distinct entity within this family of compounds, representing the amide derivative of salicylic acid with the chemical designation 2-hydroxybenzamide or o-hydroxybenzamide. Unlike its predecessor salicylic acid, which required modification to reduce gastrointestinal irritation, salicylamide demonstrated improved tolerability while maintaining analgesic and antipyretic properties. The compound's development represented a strategic approach to optimizing the therapeutic benefits of salicylic acid derivatives while minimizing adverse effects associated with the parent compound.
The early recognition of salicylamide's therapeutic potential led to its incorporation into various pharmaceutical formulations throughout the 20th century. The compound was notably included in combination products such as PainAid, where it worked synergistically with aspirin and caffeine, and was featured in BC Powder formulations until 2009. Historical usage in Excedrin from 1960 to 1980 demonstrated its compatibility with multiple active ingredients and its value in multi-component analgesic preparations. These early applications established salicylamide's reputation as a reliable therapeutic agent and laid the groundwork for contemporary research into its expanded applications.
Salicylamide occupies a unique position within the extensive family of salicylic acid derivatives, distinguished by its amide functional group that confers distinct pharmacological and physicochemical properties. The salicylic acid derivative family encompasses numerous compounds including aspirin (acetylsalicylic acid), sodium salicylate, and methyl salicylate, each exhibiting specific therapeutic characteristics based on their molecular modifications. Salicylamide's structure, featuring a hydroxyl group ortho to the carboxamide functionality, creates a molecular configuration that enables unique hydrogen bonding patterns and membrane interactions.
Comparative analysis reveals that salicylamide differs significantly from other family members in its mechanism of action and biological effects. Research on red blood cell membrane interactions demonstrates that salicylamide induces pronounced echinocytic shape changes at 5 mM concentration, exhibiting stronger effects than sodium salicylate and markedly different behavior compared to acetylsalicylic acid, which shows no morphological effects. These differences arise from salicylamide's phenolic character, which mediates molecular hydrophobicity and enables insertion into cellular membrane structures.
The compound's relationship to other salicylic acid derivatives extends beyond simple structural similarities to encompass shared synthetic pathways and common therapeutic applications. Modern synthetic approaches to salicylamide often utilize phenyl salicylate (salol) as a starting material, employing the salol process that involves heating with amines to form salicylamide derivatives. This synthetic relationship connects salicylamide to the broader chemical family while highlighting its distinct preparative requirements and unique molecular characteristics.
Within the therapeutic landscape, salicylamide's positioning reflects both historical precedent and contemporary innovation. While traditional applications focused on analgesic and antipyretic effects similar to aspirin, recent research has revealed distinctive antiviral and antibacterial properties that set it apart from other family members. The compound's ability to inhibit viral replication through mechanisms distinct from conventional salicylic acid derivatives represents a significant evolution in understanding its therapeutic potential and establishes its unique role within this important pharmaceutical family.
The scientific research history of salicylamide encompasses diverse applications that have evolved significantly from its initial therapeutic uses to contemporary investigations of novel mechanisms and applications. Early research focused primarily on establishing salicylamide's analgesic and antipyretic properties, comparing its efficacy to aspirin and other established pain medications. These foundational studies established the compound's safety profile and therapeutic index, providing the scientific basis for its inclusion in over-the-counter pharmaceutical formulations.
Metabolic studies emerged as a significant research focus during the mid-20th century, with investigations into salicylamide glucuronide formation providing insights into drug metabolism and detoxification processes. Research on newborn babies with glucose-6-phosphate dehydrogenase deficiency revealed significantly lower glucuronide formation compared to normal controls, establishing salicylamide as a valuable probe compound for studying phase II metabolism. These metabolic investigations demonstrated the compound's utility as a research tool for understanding drug processing mechanisms and individual variations in metabolic capacity.
Membrane biology research utilized salicylamide as a model compound for investigating drug-membrane interactions and cellular effects. Studies on red blood cell morphology revealed dose-dependent echinocytic shape changes, providing insights into how pharmaceutical compounds interact with biological membranes. This research established salicylamide as a useful probe for membrane studies and contributed to understanding structure-activity relationships within the salicylic acid derivative family.
Contemporary research has expanded salicylamide's scientific applications into areas of infectious disease and drug repurposing. Investigations into broad-spectrum antiviral activity have positioned the compound as a valuable research tool for understanding viral inhibition mechanisms and developing new therapeutic strategies. Similarly, research into antibacterial properties against multidrug-resistant organisms has established salicylamide as a promising candidate for addressing contemporary antimicrobial resistance challenges. These evolving research applications demonstrate the compound's continued relevance in modern scientific investigation and its potential for addressing current healthcare challenges.
The chemical understanding and synthetic methodology of salicylamide have undergone substantial evolution since its initial development, reflecting advances in organic chemistry, analytical techniques, and pharmaceutical science. Early synthetic approaches relied primarily on direct modification of salicylic acid or utilization of natural salicylate sources, with limited understanding of optimal reaction conditions and mechanistic pathways. The development of the Kolbe-Schmitt reaction provided a foundation for systematic synthetic approaches, enabling more controlled and predictable salicylamide production.
Modern synthetic methodologies have introduced significant improvements in efficiency, yield, and purity. Contemporary patent literature describes sophisticated synthetic procedures utilizing urea, ammonium dihydrogen carbonate, and potassium dihydrogen phosphate with phenol under carefully controlled conditions. These advanced methods achieve remarkable purity levels exceeding 99.99% with purification rates approaching 97.42%, representing substantial improvements over historical synthetic approaches. The incorporation of specialized catalysts comprising zinc dihydrogen phosphate, lithium oxide, and sodium hydroxide demonstrates the evolution toward more precise and efficient synthetic strategies.
Process optimization research has focused extensively on reaction kinetics and mechanism elucidation. Studies utilizing phenyl salicylate as starting material have revealed the importance of Lowry-Bronsted acid catalysts in accelerating reaction rates and improving yields. These investigations demonstrated that optimal conditions involve temperatures between 150°C and 225°C with catalyst concentrations of 0.01 to 0.25 mole parts, achieving essentially complete conversion within 2.5 to 3.5 hours. Such mechanistic understanding enables precise control over synthetic outcomes and supports industrial-scale production optimization.
Crystallization and solid-state chemistry research has emerged as a significant area of investigation, with studies examining molecular clustering and nucleation behavior in various solvents. Research utilizing photon correlation spectroscopy has revealed that cluster size increases steadily over time and with concentration across undersaturated to supersaturated solutions. These investigations demonstrate that solvent selection significantly influences nucleation propensity, with cluster sizes following the order methanol < acetonitrile < ethyl acetate, providing valuable insights for optimizing crystallization processes and controlling product characteristics. This evolution in understanding crystallization behavior supports improved pharmaceutical formulation development and manufacturing consistency.
Salicylamide is an organic compound with the molecular formula C₇H₇NO₂, possessing a molecular weight of 137.136 grams per mole [1] [2]. The compound exhibits a planar molecular structure characterized by a benzene ring system with two substituent groups positioned in an ortho configuration [3]. The structural representation reveals a hydroxyl group (-OH) located at the 2-position of the benzene ring, adjacent to a primary amide functional group (-CONH₂) attached to the 1-position carbon [1] [6].
The three-dimensional conformational analysis indicates that salicylamide preferentially adopts a cis configuration due to the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide moiety [14] [19]. This intramolecular interaction creates a stable six-membered ring structure through hydrogen bonding, with a typical hydrogen bond distance of approximately 2.0 Angstroms [14]. The compound is assigned the Chemical Abstracts Service registry number 65-45-2 and possesses the International Chemical Identifier Key SKZKKFZAGNVIMN-UHFFFAOYSA-N [1] [3].
Table 1: Basic Chemical Properties of Salicylamide
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C₇H₇NO₂ | [1] [2] [4] |
Molecular Weight | 137.136 g/mol | [2] [3] [6] |
CAS Number | 65-45-2 | [1] [2] [3] |
IUPAC Name | 2-hydroxybenzamide | [1] [3] [6] |
Common Name | Salicylamide | [1] [6] [10] |
Melting Point | 140-144°C | [4] [5] |
Boiling Point | 270°C | [4] |
Density | 1.175 g/cm³ | [4] |
InChI Key | SKZKKFZAGNVIMN-UHFFFAOYSA-N | [1] [3] [6] |
SMILES | NC(=O)C1=CC=CC=C1O | [6] |
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-hydroxybenzamide, which precisely describes the structural features of the molecule [1] [6]. The common name salicylamide derives from its relationship to salicylic acid, representing the amide derivative of the parent salicylic acid structure [10] [15]. Alternative chemical designations include o-hydroxybenzamide, 2-carbamoylphenol, and 2-carboxamidophenol, each emphasizing different aspects of the molecular structure [1] [6].
The compound is recognized under numerous pharmaceutical and commercial names across different regions and applications [1]. Historical trade names include Urtosal, Salamide, Benesal, Algamon, and Cidal, reflecting its widespread use in pharmaceutical formulations [1]. Additional commercial designations encompass Acket, Afko-Sal, Amid-Sal, Cetamide, Dropsprin, and Liquiprin [1]. International nomenclature varies by language, with Salicilamida used in Spanish-speaking regions, Salicilamide in Italian contexts, and Salicylamid in German pharmaceutical literature [2] [26].
Table 2: Nomenclature and Alternative Designations
Name Type | Names |
---|---|
IUPAC Name | 2-hydroxybenzamide |
Common Name | Salicylamide, o-hydroxybenzamide |
Alternative Chemical Names | 2-Carbamoylphenol, 2-Carboxamidophenol, Benzamide 2-hydroxy- |
Pharmaceutical Names | Urtosal, Salamide, Benesal, Algamon, Cidal |
Trade Names | Acket, Afko-Sal, Amid-Sal, Cetamide, Dropsprin, Liquiprin |
International Names | Salicilamida (Spanish), Salicilamide (Italian), Salicylamid (German) |
Salicylamide exhibits significant structural relationships with several important organic compounds, particularly within the salicylate family [17] [18]. The most direct structural analog is salicylic acid (C₇H₆O₃), which differs from salicylamide only in the replacement of the carboxylic acid group (-COOH) with a primary amide group (-CONH₂) [18] [19]. Both compounds maintain the characteristic ortho-hydroxyl substitution pattern that defines the salicylate structural motif [17].
Benzamide (C₇H₇NO) represents the non-hydroxylated analog of salicylamide, lacking the phenolic hydroxyl group that provides the distinctive hydrogen bonding capabilities [13]. The structural comparison reveals that the addition of the hydroxyl group in the ortho position significantly alters the compound's physical and chemical properties through intramolecular hydrogen bond formation [13] [14]. Aspirin, or acetylsalicylic acid (C₉H₈O₄), represents an acetylated derivative of salicylic acid and demonstrates how structural modifications can dramatically alter biological activity while maintaining the core benzene ring system [12] [18].
The positional isomer 4-hydroxybenzamide (para-hydroxybenzamide) shares the same molecular formula as salicylamide but differs in the hydroxyl group position . This positional difference eliminates the possibility of intramolecular hydrogen bonding, resulting in distinct physical properties and crystalline structures . Crystallographic studies demonstrate that salicylamide forms more stable dimeric structures in the solid state compared to its para-substituted isomer due to the combined effects of intra- and intermolecular hydrogen bonding [17] [19].
Table 3: Structural Comparison with Related Compounds
Compound | Molecular Formula | Key Functional Groups | Hydroxyl Position | Structural Relationship |
---|---|---|---|---|
Salicylamide | C₇H₇NO₂ | Hydroxyl (-OH), Amide (-CONH₂) | ortho (2-position) | Reference compound |
Salicylic Acid | C₇H₆O₃ | Hydroxyl (-OH), Carboxyl (-COOH) | ortho (2-position) | Carboxyl analog |
Benzamide | C₇H₇NO | Amide (-CONH₂) | None | Non-hydroxylated analog |
Aspirin (Acetylsalicylic Acid) | C₉H₈O₄ | Acetyl (-OCOCH₃), Carboxyl (-COOH) | None (acetylated) | Acetylated derivative of salicylic acid |
4-Hydroxybenzamide | C₇H₇NO₂ | Hydroxyl (-OH), Amide (-CONH₂) | para (4-position) | Positional isomer |
The molecular architecture of salicylamide is dominated by two primary functional groups that determine its chemical behavior and physical properties [4] [13]. The phenolic hydroxyl group positioned at the ortho location relative to the amide functionality creates a unique microenvironment that facilitates intramolecular hydrogen bond formation [14] [19]. This hydroxyl group exhibits a dissociation constant (pKa) of approximately 8.2, indicating significantly lower acidity compared to other salicylic acid derivatives [4] [18].
The primary amide functional group (-CONH₂) serves as both a hydrogen bond donor and acceptor, contributing to the compound's ability to form extensive hydrogen bonding networks in crystalline structures [13] [14]. Spectroscopic analysis reveals that the amide group participates in characteristic stretching vibrations, with the carbonyl stretch appearing at approximately 1676 cm⁻¹ in infrared spectra [25]. The amino group of the amide exhibits two distinct stretching frequencies corresponding to symmetric and antisymmetric vibrations [25].
The benzene ring system provides aromatic stability through π-electron delocalization, contributing to the compound's chemical stability and ultraviolet absorption properties [13]. Nuclear magnetic resonance studies demonstrate that the aromatic protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic ring system [25]. The intramolecular hydrogen bond between the hydroxyl and amide groups creates a resonance-assisted hydrogen bond that enhances the stability of the cis conformation [14] [19].
Crystal structure analysis reveals that salicylamide molecules form dimeric structures through intermolecular hydrogen bonding between amide groups of adjacent molecules [17] [24]. These dimeric units further organize into extended three-dimensional networks through additional hydrogen bonding interactions, resulting in the characteristic crystalline structure with a melting point range of 140-144°C [4] [24]. The combination of intra- and intermolecular hydrogen bonding significantly influences the compound's solubility profile, with enhanced solubility observed at elevated pH values due to ionization of the phenolic hydroxyl group [4].
Table 4: Functional Groups and Bonding Characteristics
Functional Group | Position/Description | Bonding Characteristics | Impact on Properties |
---|---|---|---|
Phenolic Hydroxyl (-OH) | ortho position (C-2) relative to amide group | Forms intramolecular H-bond with amide oxygen | Lower acidity (pKa 8.2), enhanced solubility at high pH |
Primary Amide (-CONH₂) | Carbonyl carbon attached to benzene ring | NH₂ acts as hydrogen bond donor | Provides hydrogen bonding capability, affects crystal structure |
Benzene Ring | Six-membered aromatic ring | π-electron delocalization, aromatic stability | Chemical stability, UV absorption properties |
Intramolecular Hydrogen Bond | O-H···O=C (six-membered ring formation) | Stabilizes cis conformation, bond length ~2.0 Å | Conformational preference, affects physical properties |
Intermolecular Hydrogen Bond | N-H···O interactions in crystal structure | Facilitates crystal packing and dimer formation | Crystal structure determination, melting point |
Irritant